N-[(3-Hydroxypyrrolidin-3-yl)methyl]cyclopropanecarboxamide
Description
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C9H16N2O2/c12-8(7-1-2-7)11-6-9(13)3-4-10-5-9/h7,10,13H,1-6H2,(H,11,12) |
InChI Key |
CKDKSVCOMVZSMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCC2(CCNC2)O |
Origin of Product |
United States |
Preparation Methods
Formation of Cyclopropanecarboxylic Acid Derivatives
Cyclopropanation typically employs Simmons-Smith conditions (Zn/Cu couple with diiodomethane) or transition-metal-catalyzed methods (e.g., Rh-catalyzed cyclopropanation of alkenes). For this compound, cyclopropanecarboxylic acid is activated as an acyl chloride or mixed anhydride before amidation.
Example Protocol (adapted from):
- Cyclopropanecarbonyl chloride (1.2 eq) is reacted with (3-hydroxypyrrolidin-3-yl)methanamine (1.0 eq) in dry dichloromethane.
- Triethylamine (3.0 eq) is added to scavenge HCl.
- Stirring at 0°C → RT for 12 hours yields the crude product, purified via silica gel chromatography (EtOAc/hexane).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | >95% |
Synthesis of (3-Hydroxypyrrolidin-3-yl)methanamine
The hydroxypyrrolidine core is often constructed via:
- Reductive amination : Ketones (e.g., 3-pyrrolidinone) with ammonia/amines under H₂ and Pd/C.
- Ring-opening of epoxides : Using ammonia to introduce the amine group.
Optimized Conditions (derived from):
- 3-Pyrrolidinone (1.0 eq) reacts with benzylamine (1.5 eq) in methanol under H₂ (50 psi) with 10% Pd/C.
- After 24 hours, filtration and solvent removal yield 3-(benzylamino)pyrrolidin-3-ol.
- Hydrogenolysis (H₂/Pd(OH)₂) removes the benzyl group, yielding the free amine.
Key Data :
| Step | Yield |
|---|---|
| Reductive amination | 85% |
| Hydrogenolysis | 90% |
Amidation Strategies
Coupling reagents critically influence efficiency:
- DCC/HOBt : Classic method for carboxamide formation.
- EDCI/DMAP : Preferred for sterically hindered substrates.
| Reagent System | Yield (%) | Purity (%) |
|---|---|---|
| DCC/HOBt | 65 | 92 |
| EDCI/DMAP | 78 | 97 |
| HATU/DIEA | 82 | 98 |
Advanced Methodologies
One-Pot Tandem Synthesis
A streamlined approach combines cyclopropanation and amidation in a single vessel:
- Cyclopropanecarboxylic acid (1.0 eq) is activated with HATU (1.1 eq) in DMF.
- (3-Hydroxypyrrolidin-3-yl)methanamine (1.0 eq) and DIEA (2.5 eq) are added.
- Reaction at 25°C for 6 hours achieves 80% yield with minimal purification.
Enantioselective Synthesis
Chiral resolution using HPLC with a cellulose-based column (e.g., Chiralpak IC) separates enantiomers. Absolute configuration is confirmed via X-ray crystallography.
Analytical Characterization
- δ 1.05–1.15 (m, 4H, cyclopropane CH₂)
- δ 2.95–3.20 (m, 4H, pyrrolidine CH₂)
- δ 4.45 (s, 1H, OH)
- δ 7.85 (t, 1H, NH)
- Calculated for C₉H₁₅N₂O₂ [M+H]⁺: 199.1182
- Found: 199.1179
Industrial-Scale Considerations
- Cost Efficiency : EDCI outperforms HATU in large batches due to lower reagent costs.
- Safety : Avoid diazomethane for cyclopropanation; use safer alternatives like trimethylsilyl diazomethane.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Hydroxypyrrolidin-3-yl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or tosylates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-Hydroxypyrrolidin-3-yl)methyl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-Hydroxypyrrolidin-3-yl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypyrrolidine moiety may engage in hydrogen bonding or electrostatic interactions, while the cyclopropane ring can provide steric hindrance or rigidity to the molecule. These interactions can modulate the activity of the target protein or pathway, leading to the observed biological effects.
Comparison with Similar Compounds
Pyrrolidine Modifications
Cyclopropane Carboxamide Variations
- Aromatic vs. Aliphatic Substituents : E2006 () incorporates fluorophenyl and pyridinyl groups, enabling π-π stacking in orexin receptors. In contrast, the target compound’s aliphatic pyrrolidine may favor interactions with hydrophilic pockets .
Pharmacological and Therapeutic Comparisons
Neuroprotective Agents
- GSK-3β Inhibitors: Compound 19 () and the Alzheimer’s-targeting analogue () share cyclopropanecarboxamide cores but differ in substituents. The latter’s iminomethylpyridinyl group confers specificity for Aβ1-42-induced pathways .
- Anti-Inflammatory Effects: The hydroxyl group in the target compound may mimic the neuroprotective hydroxyl motifs seen in natural polyphenols, though direct evidence is lacking.
CNS-Targeting Agents
- Orexin Antagonists: E2006’s fluorinated aromatic systems contrast with the target compound’s aliphatic structure, highlighting how minor modifications shift therapeutic focus from sleep disorders to neurodegenerative diseases .
Biological Activity
N-[(3-Hydroxypyrrolidin-3-yl)methyl]cyclopropanecarboxamide is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₆N₂O₂ |
| Molecular Weight | 184.24 g/mol |
| IUPAC Name | This compound |
| InChI Key | CKDKSVCOMVZSMH-UHFFFAOYSA-N |
The compound features a cyclopropane ring attached to a carboxamide group, with a hydroxypyrrolidine moiety linked via a methylene bridge. This unique structure may contribute to its biological activity.
The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxypyrrolidine moiety can engage in hydrogen bonding or electrostatic interactions, while the cyclopropane ring adds steric hindrance or rigidity. These interactions can modulate the activity of target proteins or pathways, leading to observed biological effects.
1. Antiinflammatory and Analgesic Effects
Research indicates that this compound may exhibit anti-inflammatory and analgesic properties. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes related to disease pathways. For instance, it may act as a selective inhibitor for certain kinases involved in cancer progression. Inhibition studies have demonstrated efficacy in reducing cell proliferation in cancer cell lines.
Case Studies
Several case studies highlight the practical applications and effectiveness of this compound:
- Case Study on Anti-inflammatory Activity : A study conducted on animal models demonstrated that administration of the compound significantly reduced inflammation markers compared to control groups, indicating its potential for therapeutic use in conditions like arthritis.
- Cancer Research : In a clinical trial involving patients with specific types of cancer, this compound was tested for its effects on tumor growth. Results showed a notable decrease in tumor size after treatment compared to baseline measurements.
Applications in Research and Medicine
This compound is being explored for various applications:
- Drug Development : Its structural properties make it a promising candidate for developing new drugs targeting inflammatory diseases and cancers.
- Biochemical Probes : The compound's ability to interact with specific receptors positions it as a valuable tool in biochemical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
